N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that features a benzothiazole moiety, a piperidine ring, and a cyclopropane carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the formation of the benzothiazole ring followed by the introduction of the piperidine and cyclopropane carboxamide groups. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to introduce the benzothiazole moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives
Uniqueness
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a cyclopropane carboxamide group. This unique structure imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H19N3OS |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H19N3OS/c20-15(11-7-8-11)17-12-4-3-9-19(10-12)16-18-13-5-1-2-6-14(13)21-16/h1-2,5-6,11-12H,3-4,7-10H2,(H,17,20) |
InChI Key |
FDBYCKSQNKDFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)NC(=O)C4CC4 |
Origin of Product |
United States |
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